1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one
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Overview
Description
1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H11ClO. It is a significant chemical intermediate used in various industrial applications, particularly in the synthesis of other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one typically involves the reaction of 1-(2-chlorocyclopropyl)ethanone with a phenyl group under controlled conditions. One common method includes the use of dichloromethane as a solvent and methanol as a reagent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reaction vessels and continuous flow reactors. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is often purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl ethanones depending on the substituent introduced.
Scientific Research Applications
1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, influencing the overall biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Chlorocyclopropyl)phenyl]ethanone: Similar in structure but with slight variations in functional groups.
2-Chloro-1-(1-chlorocyclopropyl)ethanone: Another related compound with different substitution patterns.
Uniqueness
1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one is unique due to its specific chlorocyclopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in synthesizing specialized compounds and studying specific biochemical interactions .
Properties
IUPAC Name |
1-[4-(2-chlorocyclopropyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-7(13)8-2-4-9(5-3-8)10-6-11(10)12/h2-5,10-11H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQFNKZPZXAHEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CC2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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